molecular formula C4H9ClFN B2978099 2-Fluorocyclobutanamine hydrochloride CAS No. 2288709-22-6

2-Fluorocyclobutanamine hydrochloride

Cat. No.: B2978099
CAS No.: 2288709-22-6
M. Wt: 125.57
InChI Key: GQAHXCYFXSZFDO-UHFFFAOYSA-N
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Description

2-Fluorocyclobutanamine hydrochloride is a cyclobutane derivative featuring a fluorine atom at the 2-position and a primary amine group, stabilized as a hydrochloride salt. Its molecular formula is C₄H₈FN·HCl, with an estimated molecular weight of 125.53 g/mol (calculated from structural data). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) . Stereochemical variants, such as the (1R,2R)-isomer (CAS 1493-01-2), highlight the importance of configuration in biological activity .

Properties

IUPAC Name

2-fluorocyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-2-4(3)6;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAHXCYFXSZFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclobutanamine hydrochloride typically involves the following steps:

  • Fluorination of Cyclobutanone: : The process begins with the fluorination of cyclobutanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom into the cyclobutane ring, forming 2-fluorocyclobutanone.

  • Reductive Amination: : The 2-fluorocyclobutanone is then subjected to reductive amination. This involves reacting the fluorinated ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH(_3)CN) to form 2-fluorocyclobutanamine.

  • Formation of Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amine derivatives.

    Acid-Base Reactions: As an amine hydrochloride, it can participate in acid-base reactions, forming free amine and hydrochloric acid upon treatment with bases.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN(_3)) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.

Major Products

    Substitution: Products include azido or cyano derivatives of cyclobutanamine.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "2-Fluorocyclobutanamine hydrochloride" is challenging, as the readily available information is limited. However, here's what can be gathered from the search results:

Chemical and Physical Properties

  • Name: this compound .
  • CAS No: 2288709-22-6 .
  • Purity: 95% .
  • Smiles: NC1C(F)CC1.[H]Cl .
  • Molecular Formula: Not found in the provided search results.
  • The acute and delayed symptoms and effects of this substance are not fully known .

Identified Use

  • Research and Development .

First Aid Measures

  • Skin Contact: Remove any contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
  • Eye Contact: Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation or visual changes persist, get medical advice/attention .
  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 1-2 glasses of water to wash out mouth thoroughly. Do not give anything by mouth to an unconscious person. Get medical advice/attention. Do not leave victim unattended .
  • Inhalation: If respiratory irritation or distress occurs, remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if respiratory irritation or distress continues .

Potential Applications Based on Structural Similarity

While specific applications for this compound are not detailed, the presence of fluorocyclobutyl groups in other compounds suggests potential applications. Several compounds containing difluorocyclobutyl groups are mentioned in the context of therapeutically active compounds :

  • (2s)-1-(4-cyanopyridin-2-yl)-n-[(1s)-2-[(3,3-difluorocyclobutyl)amino]-1-(2-fluorophenyl)-2-oxoethyl]-n-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide
  • (2s)-n-[(1s)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-n-(1h-indol-5-yl)-5-oxopyrrolidine-2-carboxamide
  • (2s)-n-[(1s)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-n-(3-fluorophenyl)-5-oxopyrrolidine-2-carboxamide
  • (2s)-n-[(1s)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-n-(3-fluorophenyl)-5-oxo-1-(1,3-thiazol-4-yl)pyrrolidine-2-carboxamide

Mechanism of Action

The mechanism of action of 2-Fluorocyclobutanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-fluorocyclobutanamine hydrochloride and related cyclobutane- or fluorinated amine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features Applications
This compound C₄H₈FN·HCl 125.53* Not specified Cyclobutane core, single fluorine substituent, primary amine Pharmaceutical intermediate
2,2-Difluorocyclobutanemethanamine HCl C₅H₉F₂N·HCl 157.45 Not specified Two fluorine atoms, extended methanamine chain Synthetic chemistry
2-Cyclobutyl-1-phenylethanamine HCl C₁₂H₁₇N·HCl 211.46 White solid Bulky phenyl group, enhanced lipophilicity Research chemical
1-Amino-1-cyclobutanecarboxylic acid HCl C₅H₈NO₂·HCl 150.46 Not specified Carboxylic acid functionality, zwitterionic potential Organic synthesis
2-Fluoro Deschloroketamine HCl C₁₃H₁₆FNO·HCl 257.7 Crystalline solid Arylcyclohexylamine backbone, psychoactive analog Forensic research

*Molecular weight estimated from structural data.

Key Research Findings

Impact of Fluorination :

  • The addition of fluorine atoms (e.g., in 2,2-difluorocyclobutanemethanamine HCl) enhances electronegativity and metabolic stability, making such compounds valuable in drug design .
  • In contrast, 2-fluorocyclobutanamine’s single fluorine may balance reactivity and lipophilicity for API intermediates .

1-Amino-1-cyclobutanecarboxylic acid HCl: The carboxylic acid group increases polarity, favoring applications in peptide mimetics or solubility-enhanced prodrugs .

Stability and Handling :

  • 2-Fluoro Deschloroketamine HCl requires storage at -20°C for long-term stability, whereas 2-cyclobutyl-1-phenylethanamine HCl remains stable as a white solid under standard conditions .

Biological Activity

2-Fluorocyclobutanamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its cyclobutane ring structure with a fluorine substituent. The synthesis of this compound typically involves nucleophilic fluorination methods, which allow for the introduction of fluorine atoms into organic molecules, enhancing their lipophilicity and biological availability . The unique properties imparted by the fluorine atom can influence the pharmacokinetic profiles of the resulting compounds.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have shown that introducing fluorine can increase the potency of compounds against various bacterial strains. For instance, similar fluorinated derivatives have demonstrated significant reductions in bacterial viability at low concentrations .
  • Anticancer Properties : Fluorinated compounds have been investigated for their potential anticancer effects. The presence of fluorine can alter the interaction with biological targets, potentially leading to reduced mutagenicity and carcinogenicity compared to non-fluorinated analogs .

Antimicrobial Efficacy

In a study evaluating various fluoroaryl compounds, it was found that this compound exhibited a minimum inhibitory concentration (MIC) comparable to other potent antibacterial agents. The MIC values indicated effective suppression of bacterial growth, particularly against Staphylococcus aureus and Salmonella typhimurium at concentrations as low as 16 µM .

Anticancer Activity

Research into the anticancer potential of similar fluorinated compounds has revealed promising results. For example, compounds with structural similarities to this compound have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanisms involved include apoptosis induction and cell cycle arrest, suggesting that such compounds could serve as lead candidates for further development in cancer therapy .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is useful:

CompoundMIC (µM)Anticancer ActivityNotes
2-Fluorocyclobutanamine HCl16PositiveEffective against S. aureus
MA-115616PositiveStrong antibacterial agent
MA-111532ModerateEffective but less potent
MA-111664ModerateRequires higher concentrations

Q & A

Q. Basic

Technique Purpose Validation Parameters
HPLC Purity assessmentColumn type (C18), mobile phase (acetonitrile/water), retention time reproducibility
NMR Structural confirmation19F^{19}\text{F}-NMR for fluorination sites; compare with reference spectra
Mass Spectrometry Molecular weight verificationHigh-resolution MS to confirm [M+H]+[\text{M+H}]^+ or [M-Cl]+[\text{M-Cl}]^+ ions
Validate methods using ICH guidelines (linearity, precision, LOD/LOQ).

How can factorial design optimize the synthesis of this compound?

Advanced
Adopt a factorial design to test variables like:

  • Catalyst concentration (e.g., Pd/C for fluorination).
  • Reaction time (30–120 minutes).
  • Temperature (25–80°C).
    Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, applied kinetic analysis to dissolution parameters, which can be adapted for reaction yield optimization .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : -20°C in airtight, light-resistant containers; monitor for deliquescence .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

How do structural modifications (e.g., fluorination position) impact the pharmacological profile of arylcyclohexylamine analogs?

Advanced
Comparative studies on analogs (e.g., 3-fluoro Deschloroketamine in ) show that fluorination at the 2-position enhances metabolic stability but may reduce receptor affinity. Methods include:

  • In Silico Docking : Predict binding interactions with NMDA receptors.
  • In Vitro Assays : Measure IC50_{50} values using radioligand displacement .
    Contradictions in activity data (e.g., enantiomeric differences) require chiral chromatography for resolution .

What strategies can mitigate side reactions during the hydrochlorination of 2-Fluorocyclobutanamine?

Q. Advanced

  • pH Control : Maintain acidic conditions (pH 2–3) to favor protonation without over-acidification.
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to minimize hydrolysis .
  • Byproduct Removal : Employ recrystallization or column chromatography, as in ’s dapoxetine synthesis .

How should researchers design experiments to investigate the metabolic pathways of this compound?

Q. Advanced

  • Isotopic Labeling : Introduce 14C^{14}\text{C} or 18F^{18}\text{F} tags to track metabolites via LC-MS/MS .
  • Microsomal Incubations : Use liver microsomes (human/rat) to identify phase I/II metabolites .
  • Data Analysis : Apply kinetic models (e.g., Michaelis-Menten) to enzyme activity data .

What are the best practices for ensuring reproducibility in fluorinated cyclobutanamine synthesis?

Q. Basic

  • Batch Documentation : Record reagent lot numbers and purification steps (e.g., ’s ≥98% purity criteria) .
  • Standardized Protocols : Adopt USP/EP methods for reaction monitoring.
  • Peer Review : Share synthetic procedures via platforms like Synlett or Org. Process Res. Dev.

How can researchers address discrepancies in cytotoxicity data for this compound across cell lines?

Q. Advanced

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HEK293 vs. HepG2).
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate LD50_{50} with nonlinear regression .
  • Mechanistic Studies : Apply RNA-seq or proteomics to identify off-target effects .

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